molecular formula C12H15N3O7S B2551070 2-[4-(Morpholin-4-yl)-3-nitrobenzenesulfonamido]acetic acid CAS No. 742119-98-8

2-[4-(Morpholin-4-yl)-3-nitrobenzenesulfonamido]acetic acid

Cat. No. B2551070
CAS RN: 742119-98-8
M. Wt: 345.33
InChI Key: QUUHIZOJKWVOKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Morpholin-4-yl)-3-nitrobenzenesulfonamido]acetic acid (2-MNA) is an organic compound that has been studied for its wide range of applications in the laboratory and in scientific research. It has been found to have potential in a variety of research fields, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

Photoreaction and Fullerene Multicarboxylates

Morpholin-4-yl Acetic Acid: has been utilized in the preparation of pyrrolidine-fused fullerene multicarboxylates through photoreaction . These fullerene derivatives have potential applications in materials science, nanotechnology, and organic electronics.

Anti-Inflammatory Properties

Research indicates that 2-[4-(Morpholin-4-yl)-3-nitrobenzenesulfonamido]acetic acid exhibits anti-inflammatory properties. It may be explored as a candidate for developing novel anti-inflammatory drugs.

Anti-Tumor and Anti-Cancer Effects

The compound has also been investigated for its anti-tumor and anti-cancer activities. Researchers have studied its potential in inhibiting tumor growth and metastasis. Further investigations are needed to understand its mechanisms and optimize its therapeutic potential.

Other Potential Applications

While the above fields represent key areas of study, there may be additional applications for this compound. Researchers continue to explore its properties, including its interactions with biological systems, enzymatic pathways, and cellular processes.

properties

IUPAC Name

2-[(4-morpholin-4-yl-3-nitrophenyl)sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O7S/c16-12(17)8-13-23(20,21)9-1-2-10(11(7-9)15(18)19)14-3-5-22-6-4-14/h1-2,7,13H,3-6,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUHIZOJKWVOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)NCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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